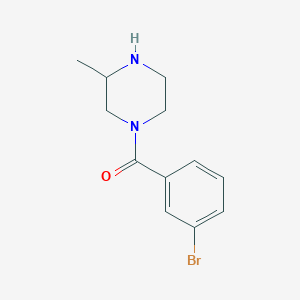
1-(3-Bromobenzoyl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Bromobenzoyl)-3-methylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine, and a 3-bromobenzoyl group . Piperazine rings are found in many pharmaceuticals and are known to have biological activity. The 3-bromobenzoyl group is a type of benzoyl group substituted with a bromine atom .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through acylation reactions . For example, 3-bromobenzoyl chloride can react with a piperidine in the presence of a base to form a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperazine ring substituted with a 3-bromobenzoyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .科学的研究の応用
Hydrogen-Bonding Organic Salts Formation
Research conducted by Yang Yu et al. (2015) explores the formation of multi-component hydrogen-bonding salts involving 1-methylpiperazine with aromatic carboxylic acids. These salts demonstrate diverse 3D net supramolecular architectures due to robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acids. The study highlights the significant role of water molecules in building novel supramolecular structures, enhancing the understanding of the crystal engineering possibilities of piperazine derivatives Yang Yu et al., 2015.
Antimicrobial Activity of Sulfamoyl and Oxadiazole Derivatives
A study by A. Rehman et al. (2019) synthesizes substituted 1,3,4-oxadiazole derivatives, including those from 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine, demonstrating moderate to excellent antibacterial activity against selected bacteria. This research underscores the therapeutic potential of piperazine derivatives in developing new antimicrobial agents A. Rehman et al., 2019.
Spectral Analysis and Antibacterial Evaluation
Aziz‐ur‐Rehman et al. (2017) introduce new sulfamoyl and piperidine functionalized 1,3,4-oxadiazole derivatives, providing valuable antibacterial properties. The spectral data confirms the structure of these compounds, indicating their potential in antimicrobial applications Aziz‐ur‐Rehman et al., 2017.
Synthesis of Piperazine Derivatives
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride by Lu Xiao-qin (2010) explores the optimized conditions for producing piperazine derivatives from 4-methylbenzoic acid. This work contributes to the methodological advances in synthesizing piperazine-related compounds with potential application in various fields Lu Xiao-qin, 2010.
Antimicrobial Activity of Mannich Bases
Research by K. Nimavat et al. (2004) synthesizes and studies the antimicrobial activity of aminobenzylated Mannich bases derived from piperazine, showing promise in developing new antimicrobial agents. This study adds to the understanding of the biological activities of piperazine derivatives K. Nimavat et al., 2004.
特性
IUPAC Name |
(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEGAJVQBZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
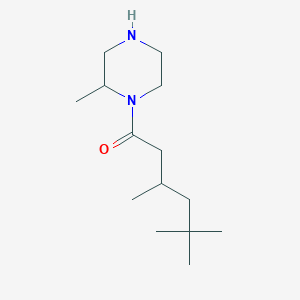
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
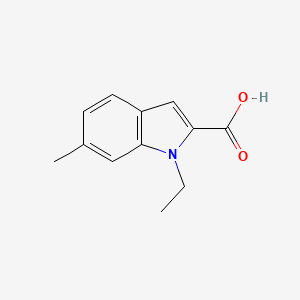

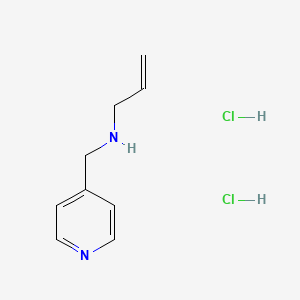
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
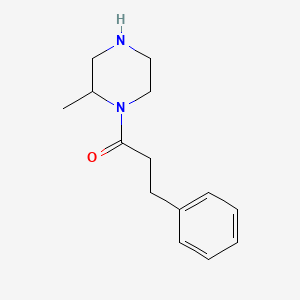
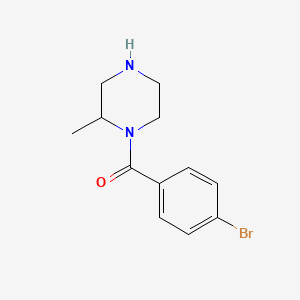
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)